molecular formula C14H11Cl2NO3 B14420030 Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate CAS No. 80199-29-7

Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate

Cat. No.: B14420030
CAS No.: 80199-29-7
M. Wt: 312.1 g/mol
InChI Key: OLMXIHZBBVAERZ-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate is a chemical compound with significant applications in various fields. It is characterized by its unique structure, which includes a carbamate group attached to a chlorinated phenyl ring. This compound is known for its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3-chlorophenoxy)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-3-methyl-: This compound shares a similar chlorinated phenyl structure but lacks the carbamate group.

    4-Chloro-3-methylphenol: Another similar compound with a chlorinated phenyl ring but different functional groups.

Uniqueness

Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80199-29-7

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

IUPAC Name

methyl N-[3-chloro-4-(3-chlorophenoxy)phenyl]carbamate

InChI

InChI=1S/C14H11Cl2NO3/c1-19-14(18)17-10-5-6-13(12(16)8-10)20-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,17,18)

InChI Key

OLMXIHZBBVAERZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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